molecular formula C11H11BrN2O3S B5587080 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-pyrazole

1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B5587080
M. Wt: 331.19 g/mol
InChI Key: BKYWVFCVRCKKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-pyrazole, also known as BAY 43-9006, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the biological target it interacts with. Many pyrazoles exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with a pyrazole compound would depend on its specific structure. Some pyrazoles are used as pharmaceuticals and have been thoroughly tested for safety, while others may be novel compounds with unknown safety profiles .

Future Directions

The field of pyrazole chemistry is a dynamic and rapidly evolving area of research. Future directions could include the development of new synthetic methods, the discovery of novel pyrazole-based drugs, and the exploration of new applications for pyrazole compounds .

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWVFCVRCKKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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